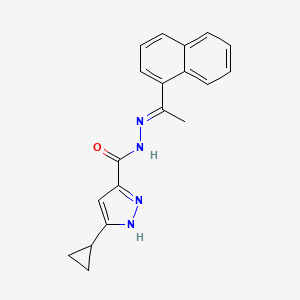

(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-12(15-8-4-6-13-5-2-3-7-16(13)15)20-23-19(24)18-11-17(21-22-18)14-9-10-14/h2-8,11,14H,9-10H2,1H3,(H,21,22)(H,23,24)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCAAQDPITVIER-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Similar compounds have been found to exhibit antimicrobial activity. They may interact with microbial cells, disrupting their normal functions and leading to their death. The exact interactions and changes caused by this compound remain to be elucidated.

Biological Activity

(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Compound Overview

- Molecular Formula : C19H18N4O

- Molecular Weight : 318.372 g/mol

- CAS Number : 1285680-83-2

- Structural Features : The compound contains a cyclopropyl group and a naphthalene substituent, which may contribute to its unique biological properties.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer-related targets, including BRAF(V600E) and EGFR, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Some pyrazole derivatives demonstrate significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .

- Antibacterial and Antifungal Activities : Pyrazole derivatives have also been evaluated for their antibacterial and antifungal effects, with some compounds displaying promising results against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and cellular uptake |

| Naphthalene Substituent | May contribute to π-π stacking interactions |

| Hydrazone Linkage | Important for biological activity via hydrogen bonding |

Case Study 1: Antitumor Activity

A study focused on pyrazole derivatives indicated that those with naphthalene substituents exhibited enhanced cytotoxicity against various cancer cell lines. This compound was tested in vitro against human cancer cell lines, showing effective inhibition of cell proliferation .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its ability to modulate inflammatory responses in macrophages. Results demonstrated that treatment with this compound significantly reduced the production of NO and cytokines in response to lipopolysaccharide (LPS) stimulation .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) Cyclopropyl vs. Isopropyl Substituents

- Target Compound : Cyclopropyl at position 3.

- Analog: (E)-3-Isopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide . Impact: Cyclopropyl’s ring strain may enhance electronic effects (slight electron-withdrawing) and improve binding to hydrophobic enzyme pockets.

(b) Aryl vs. Alkyl Substituents

- Analog : (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide .

- Key Features : Bulky tert-butylbenzyl and chloro-hydroxyphenyl groups.

- Activity : Demonstrated significant growth inhibition in A549 lung cancer cells (IC₅₀ = 1.2 µM) .

- Comparison : The target compound’s naphthalene moiety may offer stronger π-π interactions than chlorophenyl groups, but lacks the hydroxyl group for hydrogen bonding.

Hydrazone Moiety Modifications

(a) Naphthalenyl vs. Dichlorophenyl Groups

- Analog: (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) . Key Features: Electron-withdrawing Cl substituents enhance electrophilicity. Structural Analysis: Single-crystal X-ray diffraction confirmed planar hydrazone geometry, with dihedral angles of 4.2° between pyrazole and dichlorophenyl rings .

(b) Methoxy and Dimethylamino Substituents

- Analogs: (E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) . (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) . Key Features: Methoxy (electron-donating) and dimethylamino (strong electron-donating) groups. Impact: Increased solubility and altered electronic profiles compared to the target compound’s naphthalenyl group.

Pharmacological and Electronic Properties

*Predicted using ChemAxon software.

Q & A

Q. How can SAR studies enhance biological efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.